molecular formula C22H21ClFN3O3 B2472925 N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(4-fluorophenoxy)propanamide CAS No. 1058241-01-2

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(4-fluorophenoxy)propanamide

Cat. No. B2472925
CAS RN: 1058241-01-2
M. Wt: 429.88
InChI Key: FUQOQZAOQZOXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(4-fluorophenoxy)propanamide is a useful research compound. Its molecular formula is C22H21ClFN3O3 and its molecular weight is 429.88. The purity is usually 95%.
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Scientific Research Applications

Matrix Metalloproteinases Inhibition

Compounds with structures similar to the specified compound, such as certain thiadiazines, have been shown to be potent inhibitors of matrix metalloproteinases. These enzymes play crucial roles in various physiological and pathological processes, including tissue remodeling and cancer progression. Therefore, compounds inhibiting these enzymes have significant research applications in understanding and potentially treating diseases related to these enzymes (Schröder et al., 2001).

Neuroprotective Agents

Compounds structurally related to the one , such as N-acylaminophenothiazines, have been studied for their neuroprotective properties. These compounds have shown effectiveness as butyrylcholinesterase inhibitors and protect neurons against damage caused by free radicals. This makes them relevant in research related to neurodegenerative diseases like Alzheimer's (González-Muñoz et al., 2011).

Anticancer and Antimicrobial Applications

Certain pyridazinone derivatives have demonstrated promising anticancer and antimicrobial properties. These compounds have been evaluated for their effectiveness against various cancer cell lines and pathogenic strains, indicating their potential in cancer and infectious disease research (Katariya et al., 2021).

Antinociceptive Activity

Some derivatives of pyridazinones, which are chemically akin to the compound , have been synthesized and tested for their antinociceptive activity. These compounds have shown effectiveness in reducing pain responses in various tests, indicating their potential application in pain management research (Doğruer et al., 2000).

Anti-Inflammatory and Analgesic Activities

Related quinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Their potential in these areas suggests similar applications for the specified compound in the study of inflammation and pain (Farag et al., 2012).

properties

IUPAC Name

N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]-2-(4-fluorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3O3/c1-15(30-19-9-7-18(24)8-10-19)22(29)25-13-2-14-27-21(28)12-11-20(26-27)16-3-5-17(23)6-4-16/h3-12,15H,2,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQOQZAOQZOXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-(4-fluorophenoxy)propanamide

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